molecular formula C16H22N6O B15215430 2-(Bis(pyrazin-2-ylmethyl)amino)-N,N-diethylacetamide CAS No. 831170-00-4

2-(Bis(pyrazin-2-ylmethyl)amino)-N,N-diethylacetamide

Cat. No.: B15215430
CAS No.: 831170-00-4
M. Wt: 314.39 g/mol
InChI Key: RNHUPFRFHOWVKF-UHFFFAOYSA-N
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Description

2-(Bis(pyrazin-2-ylmethyl)amino)-N,N-diethylacetamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrazine moiety, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The presence of the diethylacetamide group further enhances its chemical properties, making it a subject of interest in medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bis(pyrazin-2-ylmethyl)amino)-N,N-diethylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Pyrazine Derivatives: The initial step involves the preparation of pyrazine derivatives through the reaction of appropriate precursors under controlled conditions.

    N-Alkylation: The pyrazine derivatives are then subjected to N-alkylation using diethylacetamide in the presence of a suitable base, such as sodium hydride or potassium carbonate.

    Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and minimizing production costs. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Bis(pyrazin-2-ylmethyl)amino)-N,N-diethylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles or electrophiles; reactions are conducted under controlled temperatures and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazine derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-(Bis(pyrazin-2-ylmethyl)amino)-N,N-diethylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Bis(pyrazin-2-ylmethyl)amino)-N,N-diethylacetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, affecting various biochemical processes. Its pyrazine moiety allows it to bind to active sites of enzymes, altering their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl) Pyrimidine Derivatives: Known for their pharmacological activities, including antimicrobial and antitumor properties.

    2-Aminopyrimidine Derivatives: Exhibited antitrypanosomal and antiplasmodial activities, making them potential candidates for treating neglected tropical diseases.

Uniqueness

2-(Bis(pyrazin-2-ylmethyl)amino)-N,N-diethylacetamide stands out due to its unique combination of pyrazine and diethylacetamide groups, which confer distinct chemical and biological properties

Properties

CAS No.

831170-00-4

Molecular Formula

C16H22N6O

Molecular Weight

314.39 g/mol

IUPAC Name

2-[bis(pyrazin-2-ylmethyl)amino]-N,N-diethylacetamide

InChI

InChI=1S/C16H22N6O/c1-3-22(4-2)16(23)13-21(11-14-9-17-5-7-19-14)12-15-10-18-6-8-20-15/h5-10H,3-4,11-13H2,1-2H3

InChI Key

RNHUPFRFHOWVKF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CN(CC1=NC=CN=C1)CC2=NC=CN=C2

Origin of Product

United States

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